Lys-Glu-Glu-Ala-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys-Glu-Glu-Ala-Glu is a pentapeptide composed of the amino acids lysine, glutamic acid, alanine, and glutamic acid. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Glu-Glu-Ala-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for peptide production. In SPPS, the peptide is assembled step-by-step on a solid resin support. Each amino acid is added sequentially, with protective groups used to prevent unwanted side reactions. The process involves:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and removal of protective groups.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lys-Glu-Glu-Ala-Glu can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and glutamic acid.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various acylating agents for N-terminal modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to their thiol forms .
Scientific Research Applications
Lys-Glu-Glu-Ala-Glu has numerous applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide in wound healing.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of Lys-Glu-Glu-Ala-Glu involves its interaction with specific molecular targets and pathways. For instance, peptides like this can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These interactions can modulate various biological processes, such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lys-Glu-Glu: A shorter peptide with similar properties but reduced complexity.
Glu-Glu-Ala-Glu: Lacks the lysine residue, which may alter its biological activity.
Lys-Glu-Glu-Ala: Missing the terminal glutamic acid, potentially affecting its stability and function.
Uniqueness
Lys-Glu-Glu-Ala-Glu’s unique sequence and structure confer specific properties that distinguish it from other peptides. Its combination of amino acids allows for diverse interactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)/t12-,13-,14-,15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJLTZQPTPRSOX-QXKUPLGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N6O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.